REACTION_CXSMILES
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[CH3:1][C:2]([CH3:5])([O-])C.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([SH:14])=[CH:10][CH:9]=1.BrC1CC1>CS(C)=O.CCOCC>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14][CH:5]2[CH2:2][CH2:1]2)=[CH:10][CH:9]=1 |f:0.1|
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Name
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|
Quantity
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2.08 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Name
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|
Quantity
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3.5 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)S
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Name
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Quantity
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6 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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|
Quantity
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4.4 mL
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Type
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reactant
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Smiles
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BrC1CC1
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for 15 min at ambient temperature under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated at 80° C. for 24 h in a sealed vessel
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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WASH
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Details
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washed with water (100 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ether (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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Combined organic extracts were finally dried with anhydrous magnesium sulfate
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Reaction Time |
15 min |
Name
|
|
Type
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product
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Smiles
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BrC1=CC=C(C=C1)SC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |